molecular formula C27H27NO5 B252918 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

货号 B252918
分子量: 445.5 g/mol
InChI 键: JSQZERLMHHBPOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CUDC-305 and belongs to the class of small molecular inhibitors. It has been studied for its ability to inhibit several signaling pathways that are involved in cancer progression and metastasis.

作用机制

CUDC-305 exerts its anticancer effects through several mechanisms. It inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancer and are associated with poor prognosis. It also inhibits the activity of HDAC enzymes, which are involved in regulating gene expression and have been implicated in cancer progression. Inhibition of HDAC enzymes by CUDC-305 leads to the accumulation of acetylated histones, which can lead to changes in gene expression and induce apoptosis.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce metastasis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, CUDC-305 has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.

实验室实验的优点和局限性

One of the advantages of CUDC-305 is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. It has also shown promising results in several types of cancer, including breast, lung, and colon cancer. However, one limitation of CUDC-305 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for research on CUDC-305. One area of interest is the development of combination therapies that include CUDC-305 and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to CUDC-305 treatment. Additionally, further studies are needed to evaluate the safety and efficacy of CUDC-305 in clinical trials and to determine the optimal dose and schedule for treatment.

合成方法

The synthesis of CUDC-305 involves several steps, including the condensation of 2,4-dimethoxyphenylacetic acid with 2,5-dimethylbenzylamine, followed by the reduction of the resulting imine to form the corresponding amine. The amine is then reacted with 2-oxoethyl isocyanate to yield the final product, CUDC-305. The synthesis of this compound has been reported in several scientific journals, and the method has been optimized to yield high purity and high yield.

科学研究应用

CUDC-305 has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the activity of several signaling pathways that are involved in cancer progression, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and the histone deacetylase (HDAC) enzymes. Inhibition of these pathways has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in preclinical models.

属性

产品名称

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

分子式

C27H27NO5

分子量

445.5 g/mol

IUPAC 名称

3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H27NO5/c1-17-9-10-18(2)19(13-17)16-28-23-8-6-5-7-22(23)27(31,26(28)30)15-24(29)21-12-11-20(32-3)14-25(21)33-4/h5-14,31H,15-16H2,1-4H3

InChI 键

JSQZERLMHHBPOD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O

规范 SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。